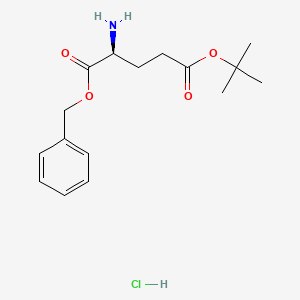

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride

描述

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound is systematically named 5-benzyl 1-tert-butyl (2S)-2-aminopentanedioate hydrochloride under IUPAC rules. This nomenclature specifies:

- Pentanedioate backbone : A five-carbon dicarboxylate structure.

- Substituents :

- A benzyl ester group at position 1 (O-benzyl).

- A tert-butyl ester group at position 5 (O-tert-butyl).

- Stereochemistry : The (2S) configuration denotes the absolute stereochemistry at carbon 2, aligning with the L-enantiomer of glutamic acid derivatives.

- Counterion : Hydrochloride salt form stabilizes the protonated amine group.

The structural formula is C₁₆H₂₄ClNO₄ , with a molecular weight of 329.82 g/mol .

Alternative Naming Conventions in Chemical Literature

The compound is referenced under multiple aliases:

- H-Glu(OtBu)-OBzl·HCl : Abbreviated notation emphasizing glutamic acid derivatives, where "OtBu" and "OBzl" denote tert-butyl and benzyl esters, respectively.

- L-Glutamic acid α-benzyl ester γ-tert-butyl ester hydrochloride : Highlights the L-configuration and esterification positions relative to glutamic acid.

- 1-Benzyl 5-tert-butyl (2S)-2-aminopentanedioate hydrochloride : A simplified variant omitting stereochemical descriptors.

These names reflect contextual usage in peptide synthesis and medicinal chemistry.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number 98102-32-0 is universally recognized for this compound. Validation across sources confirms:

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄ClNO₄ | |

| Molecular Weight | 329.82 g/mol | |

| Purity | ≥97% (HPLC) |

The formula aligns with the structure: a pentanedioate core with benzyl (C₇H₇O₂) and tert-butyl (C₄H₉O₂) esters, an amine group, and a hydrochloride counterion.

Structural Relationship to Glutamic Acid Derivatives

The compound is a protected derivative of L-glutamic acid :

- Core structure : Retains the glutamic acid backbone (2-aminopentanedioic acid).

- Esterifications :

- Amine group : Free base converted to hydrochloride for improved solubility and stability.

This dual protection strategy is critical in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during amide bond formation. The benzyl group is selectively removed via hydrogenolysis, while the tert-butyl group requires acidic cleavage (e.g., trifluoroacetic acid).

Structural comparison to glutamic acid :

$$

\begin{align}

\text{L-Glutamic acid} & : \text{HOOC-CH(NH}_2\text{)-CH}_2\text{-CH}_2\text{-COOH} \

\text{Derivative} & : \text{BnOOC-CH(NH}_3^+\text{Cl}^-)\text{-CH}_2\text{-CH}_2\text{-COO-}^t\text{Bu} \

\end{align}

$$

Here, Bn = benzyl , ^tBu = tert-butyl .

属性

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCDXXIAXZLMQY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98102-32-0 | |

| Record name | 1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride, also known as (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, is a glutamic acid derivative with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₄ClNO₄

- Molecular Weight : 329.82 g/mol

- CAS Number : 105590-97-4

- Solubility : High solubility in water, indicating good bioavailability.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects such as:

- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Induction of Apoptosis : There is evidence indicating that it can induce programmed cell death in malignant cells.

- Neuroprotective Effects : As a derivative of glutamic acid, it may influence neurotransmitter pathways, providing neuroprotective benefits.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Properties :

A study published in Critical Reviews in Food Science and Nutrition highlighted the compound's potential as an anticancer agent. It was shown to significantly reduce the viability of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways . -

Neuroprotective Effects :

Research focused on amino acid derivatives has indicated that this compound may enhance cognitive function and provide protection against oxidative stress in neuronal cells. This effect is attributed to its modulation of glutamate receptors . -

Antimicrobial Activity :

Preliminary investigations have demonstrated that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

科学研究应用

Chemical Properties and Structure

- IUPAC Name: (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride

- Molecular Formula: C14H22ClN2O4

- Molecular Weight: 306.79 g/mol

The compound features a chiral center, which allows it to exhibit enantioselective properties that are crucial in pharmaceutical applications. The presence of the benzyl and tert-butyl groups contributes to its hydrophobic characteristics, enhancing its interaction with biological membranes.

Medicinal Chemistry

This compound is primarily explored for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism of action is thought to involve apoptosis induction through interaction with specific cellular pathways.

- Antimicrobial Properties: Research indicates potential efficacy against certain bacterial strains, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties.

- Synthesis of Amino Acid Derivatives: The compound can be utilized in synthesizing amino acids or peptide analogs, which are essential in various biochemical applications.

- Chiral Synthesis: Given its chiral nature, it can be used to produce other chiral compounds through asymmetric synthesis methods.

Biological Studies

The compound is investigated for its biological interactions and mechanisms.

- Enzyme Inhibition Studies: Research focuses on how this compound can modulate enzyme activity, particularly in metabolic pathways related to disease states.

- Pharmacokinetics and Toxicology: Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating its suitability as a drug candidate.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |

| Study C | Enzyme Interaction | Identified as a competitive inhibitor of a key enzyme in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. |

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of protected amino acid derivatives with ester and amino functionalities. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences

Key Observations:

Ester Group Variations : The benzyl group in the target compound enhances lipophilicity compared to methyl esters (e.g., 34582-33-7), influencing solubility and membrane permeability in biological systems .

Stereochemical Impact : The (S)-configuration in the target compound contrasts with the (R)-isomer (16948-36-0), which may exhibit divergent binding affinities in enzymatic assays .

Core Structure Differences : Piperazine derivatives (e.g., 112275-51-1) lack the pentanedioate backbone, limiting their utility in glutamate-related research but expanding their role in heterocyclic chemistry .

Table 2: Hazard and Stability Comparisons

Key Observations:

准备方法

Starting Material and Initial Esterification

- Starting Material: L-glutamic acid or glutamic acid derivatives.

- First Step: Esterification of glutamic acid with benzyl alcohol to form glutamic acid 5-benzyl ester.

- Reaction Conditions: Acid catalysis (e.g., using sulfuric acid or p-toluenesulfonic acid) under reflux, followed by purification to isolate the benzyl ester intermediate.

Transesterification to Introduce tert-Butyl Ester

- Second Step: Transesterification of glutamic acid 5-benzyl ester with tert-butyl acetate.

- Catalysis: Acid or base catalysis to promote exchange of ester groups.

- Outcome: Formation of glutamic acid 5-benzyl ester-1-tert-butyl ester.

- Reaction Control: Temperature and reaction time optimized to maximize yield and minimize side reactions.

Formation of Hydrochloride Salt

- Final Step: Treatment of the esterified compound with ether hydrochloric acid.

- Purpose: To convert the free amine group into its hydrochloride salt, enhancing stability and solubility.

- Atmosphere Control: Acidic and inert atmosphere to prevent degradation.

Purification Techniques

- Column Chromatography: Used to separate the desired product from impurities and unreacted starting materials.

- Recrystallization: Employed to enhance purity, typically from suitable solvents such as ethyl acetate or ethanol.

- Drying: Under vacuum or inert gas to prevent hydrolysis or degradation.

Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Esterification of glutamic acid with benzyl alcohol | Acid catalyst, reflux | Glutamic acid 5-benzyl ester |

| 2 | Transesterification with tert-butyl acetate | Acid/base catalyst, controlled temp | Glutamic acid 5-benzyl ester-1-tert-butyl ester |

| 3 | Formation of hydrochloride salt | Ether hydrochloric acid, acidic atmosphere | (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride |

Analytical and Quality Control Considerations

- Chiral Purity: Confirmed by chiral HPLC using chiral stationary phases to ensure the (S)-enantiomer predominance.

- Structural Verification: Proton and carbon NMR spectroscopy to verify ester groups and amino functionalities.

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight and detect impurities.

- Stability Testing: Storage under inert atmosphere at low temperature (-20°C) recommended to prevent hydrolysis and deliquescence.

Research Findings and Industrial Relevance

- The described preparation method addresses operational difficulties found in prior art by simplifying esterification and transesterification steps while ensuring high purity and yield.

- The hydrochloride form is preferred for peptide synthesis applications due to enhanced solubility and stability.

- Industrial scale production may utilize batch or continuous flow reactors with optimized reaction parameters for scalability.

Summary Table: Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Material | L-Glutamic acid | Commercially available |

| Benzyl Esterification | Acid-catalyzed esterification with benzyl alcohol | Reflux conditions, purification required |

| tert-Butyl Ester Formation | Transesterification with tert-butyl acetate | Acid/base catalysis, temperature control |

| Hydrochloride Formation | Treatment with ether hydrochloric acid | Acidic atmosphere, inert environment |

| Purification | Column chromatography, recrystallization | To achieve high purity (>98%) |

| Analytical Techniques | Chiral HPLC, NMR, MS | For purity and structural confirmation |

| Storage | -20°C, inert atmosphere | To maintain compound stability |

常见问题

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride?

- Methodological Answer : Start with L-glutamic acid derivatives to preserve stereochemistry. Use tert-butyl and benzyl esters for carboxyl protection. Key steps include coupling with acid anhydrides or chloroformates under controlled conditions (e.g., low temperature, inert atmosphere) to minimize racemization. Catalytic hydrogenation (H₂/Pd-C) effectively removes the benzyl group without disturbing the tert-butyl ester . Purification via recrystallization or chromatography ensures enantiopurity.

Q. Which analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR for backbone confirmation; 2D NMR (COSY, NOESY) to verify stereochemistry.

- Chiral HPLC : Validate enantiopurity using columns like Chiralpak® AD-H.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Cross-reference data with literature values for L-glutamic acid derivatives .

Q. What are critical stability considerations for long-term storage?

- Methodological Answer : Store at -20°C under inert gas (N₂/Ar) in a desiccator. Monitor hydrolytic degradation of ester groups via periodic HPLC. Avoid aqueous solvents and high humidity to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve low yields during coupling reactions involving this compound?

- Methodological Answer : Optimize reaction conditions:

- Use coupling reagents like HATU or EDCI to enhance efficiency.

- Adjust stoichiometry (1.2–1.5 equivalents of nucleophile).

- Employ microwave-assisted synthesis to reduce reaction time and improve yields .

Monitor intermediates by TLC or LC-MS to identify bottlenecks.

Q. What methodologies address conflicting solubility data in different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using USP-classified solvents (e.g., DMSO, ethanol, chloroform). Compare results with structurally similar compounds (e.g., tert-butyl esters in ). Use differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .

Q. How does modifying the tert-butyl or benzyl groups impact biological activity in SAR studies?

- Methodological Answer : Synthesize derivatives by replacing tert-butyl with methyl, phenyl, or cyclopentyl groups (). Test inhibitory activity against target enzymes (e.g., FX) using kinetic assays. Analyze trends in IC₅₀ values to determine steric/electronic effects of substituents .

Q. How to mitigate racemization during amide bond formation?

- Methodological Answer :

- Use low-temperature reactions (0–4°C) with mild bases (e.g., DIPEA).

- Shorten reaction duration and avoid prolonged exposure to polar aprotic solvents.

- Validate enantiopurity post-synthesis via chiral HPLC .

Q. What strategies resolve discrepancies in reported melting points?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。